molecular formula C5H4F3N3O B3326226 5-(Trifluoromethyl)-cytosine CAS No. 24101-10-8

5-(Trifluoromethyl)-cytosine

Cat. No.: B3326226
CAS No.: 24101-10-8
M. Wt: 179.1 g/mol
InChI Key: OHILKUISCGPRMQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-cytosine: is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The trifluoromethyl group (-CF₃) attached to the fifth position of the cytosine ring significantly alters its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-cytosine typically involves the introduction of the trifluoromethyl group into the cytosine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used. The reaction is often carried out in the presence of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic trifluoromethylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Trifluoromethyl)-cytosine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Trifluoromethyltrimethylsilane (TMSCF₃), tetrabutylammonium fluoride (TBAF)

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)-cytosine is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity.

Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, allowing researchers to investigate the effects of fluorinated nucleobases on genetic processes.

Medicine: The compound is explored for its potential as an antiviral and anticancer agent. The trifluoromethyl group can enhance the bioavailability and metabolic stability of cytosine derivatives, making them more effective in therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-cytosine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The trifluoromethyl group can alter the hydrogen bonding and base-pairing properties of cytosine, affecting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects .

Comparison with Similar Compounds

    5-Fluorocytosine: Another fluorinated cytosine derivative used as an antifungal agent.

    5-Methylcytosine: A naturally occurring cytosine derivative involved in epigenetic regulation.

    5-Bromocytosine: A halogenated cytosine derivative used in biochemical research.

Comparison:

Properties

IUPAC Name

6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHILKUISCGPRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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